molecular formula C14H24O B1214046 2,6,10-Trimethylundeca-5,9-dienal CAS No. 24048-13-3

2,6,10-Trimethylundeca-5,9-dienal

Cat. No. B1214046
Key on ui cas rn: 24048-13-3
M. Wt: 208.34 g/mol
InChI Key: ZXGMEZJVBHJYEQ-UKTHLTGXSA-N
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Patent
US03939202

Procedure details

To a mixture of geranylacetone (171 g) and ethyl monochloroacetate (141 g) at -10°C in the nitrogen stream, sodium ethoxide (71 g) is portionwise added, and the resultant mixture is stirred for 6 hours. A solution of potassium hydroxide (99 g) in methanol (560 ml) is added thereto, and stirring is continued for 2 hours. The reaction mixture is poured into water and skaken with petroleum ether. The water layer is neutralized with acetic acid and extracted with ether. The ether extract is washed with water and dried. After evaporation of the ether, the residual material is distilled under reduced pressure to give 2,6,10-trimethyl-5,9-undecadienal (135 g) as a pale yellow oil. B.P. 100° to 103°C/0.4 mm Hg. Yield, 73.6%. IR: 2680, 1720 cm-1 (CHO).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
171 g
Type
reactant
Reaction Step Two
Quantity
141 g
Type
reactant
Reaction Step Two
Quantity
71 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
99 g
Type
reactant
Reaction Step Four
Quantity
560 mL
Type
solvent
Reaction Step Four
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]([CH2:11]C(=O)C)/[CH:2]=[C:3](/[CH2:5][CH2:6][CH:7]=[C:8]([CH3:10])[CH3:9])\[CH3:4].ClCC([O:19][CH2:20][CH3:21])=O.[O-][CH2:23]C.[Na+].[OH-].[K+]>CO.C(O)(=O)C.O>[CH3:23][CH:21]([CH2:11][CH2:1][CH:2]=[C:3]([CH3:4])[CH2:5][CH2:6][CH:7]=[C:8]([CH3:9])[CH3:10])[CH:20]=[O:19] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
171 g
Type
reactant
Smiles
C(\C=C(/C)\CCC=C(C)C)CC(C)=O
Name
Quantity
141 g
Type
reactant
Smiles
ClCC(=O)OCC
Name
Quantity
71 g
Type
reactant
Smiles
[O-]CC.[Na+]
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
99 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
560 mL
Type
solvent
Smiles
CO
Step Five
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is portionwise added
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
WASH
Type
WASH
Details
is washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
After evaporation of the ether
DISTILLATION
Type
DISTILLATION
Details
the residual material is distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(C=O)CCC=C(CCC=C(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 135 g
YIELD: CALCULATEDPERCENTYIELD 73.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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